![molecular formula C11H22ClN B1459469 N-(prop-2-en-1-yl)cyclooctanamine hydrochloride CAS No. 1803603-52-2](/img/structure/B1459469.png)
N-(prop-2-en-1-yl)cyclooctanamine hydrochloride
Overview
Description
“N-(prop-2-en-1-yl)cyclooctanamine hydrochloride” is a chemical compound with the molecular formula C11H22ClN . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “N-(prop-2-en-1-yl)cyclooctanamine hydrochloride” is 203.75 g/mol . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “N-(prop-2-en-1-yl)cyclooctanamine hydrochloride” are not provided in the search results .Scientific Research Applications
Proteomics Research
N-(prop-2-en-1-yl)cyclooctanamine hydrochloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used for the preparation of biochemical samples where it may act as a stabilizing agent for proteins during analysis .
Synthesis of Propargylamines
Propargylamines are a class of compounds with significant pharmaceutical and biological propertiesN-(prop-2-en-1-yl)cyclooctanamine hydrochloride can be used in the solvent-free synthesis of propargylamines, which is a greener approach to producing these compounds with applications in treating neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .
Neurodegenerative Disease Treatment
Derivatives of propargylamines, such as selegiline and rasagiline, have been used against neurodegenerative disordersN-(prop-2-en-1-yl)cyclooctanamine hydrochloride may serve as a precursor in the synthesis of these derivatives, contributing to treatments for diseases like Parkinson’s and Alzheimer’s .
Cancer Research
In cancer research, propargylamine derivatives have shown potential in symptomatic and neuroprotective treatments. They have been found to inhibit lysine-specific demethylase-1 (LSD-1), which is beneficial in induced senescence and growth inhibition of cancer cellsN-(prop-2-en-1-yl)cyclooctanamine hydrochloride could be a key intermediate in synthesizing these inhibitors .
Pharmaceutical Testing
This compound is also important in pharmaceutical testing, where it is used as a reference standard to ensure the accuracy of experimental results. It helps in validating the efficacy and safety of new pharmaceutical compounds .
Material Science
In material science, N-(prop-2-en-1-yl)cyclooctanamine hydrochloride might be involved in the study of mechanical properties of materials. It could be used in molecular mechanics simulations to understand the correlation between molecular structure and mechanical properties .
Safety and Hazards
properties
IUPAC Name |
N-prop-2-enylcyclooctanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-10-12-11-8-6-4-3-5-7-9-11;/h2,11-12H,1,3-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDHYXOUABCNSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCCCCCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-en-1-yl)cyclooctanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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